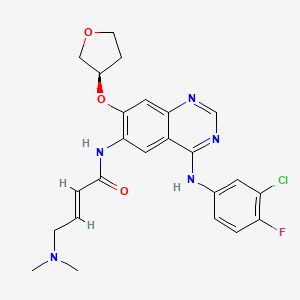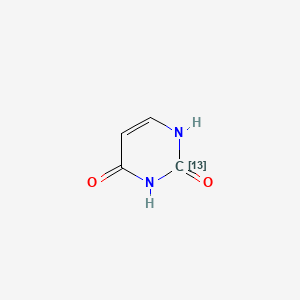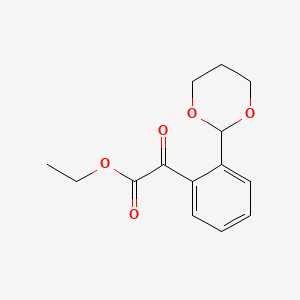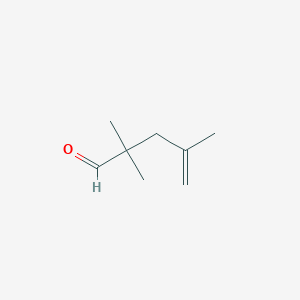
4-(Trifluoromethyl)biphenyl
Übersicht
Beschreibung
4-(Trifluormethyl)biphenyl ist eine organische Verbindung mit der Summenformel C13H9F3. Es besteht aus einer Biphenylstruktur mit einer Trifluormethylgruppe, die an der para-Position eines der Phenylringe gebunden ist. Diese Verbindung ist bekannt für ihre einzigartigen chemischen Eigenschaften und wird in verschiedenen wissenschaftlichen und industriellen Anwendungen verwendet.
Wirkmechanismus
Target of Action
It’s known that this compound is used in suzuki-miyaura coupling reactions , a type of palladium-catalyzed cross-coupling reaction, suggesting that its targets could be related to this process.
Mode of Action
In the context of Suzuki-Miyaura coupling reactions, 4-(Trifluoromethyl)biphenyl likely interacts with its targets through a process known as transmetalation . This process involves the transfer of an organoboron reagent (which could include this compound) from boron to palladium .
Biochemical Pathways
It’s known that organofluorine compounds, which include this compound, can undergo various biotransformation reactions, including hydroxylation/defluorination, demethylation, decarboxylation, and piperzine ring cleavage .
Pharmacokinetics
It’s known that fluorine-containing compounds significantly affect pharmaceutical growth and make up more than 50 percent of the best-selling drug molecules approved by the us food and drug administration (fda) . This suggests that the presence of the trifluoromethyl group in this compound could potentially enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency .
Result of Action
One study found that a compound containing a trifluoromethyl group, similar to this compound, showed potent inhibitory activities against antibiotic-resistant bacteria . This suggests that this compound could potentially have similar effects.
Biochemische Analyse
Biochemical Properties
4-(Trifluoromethyl)biphenyl plays a significant role in biochemical reactions due to its unique structural features. It interacts with various enzymes, proteins, and other biomolecules. For instance, the trifluoromethyl group can enhance the lipophilicity of the compound, allowing it to interact more effectively with hydrophobic pockets of enzymes and proteins. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme involved. Additionally, this compound can form hydrogen bonds and van der Waals interactions with biomolecules, further influencing its biochemical activity .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may alter the activity of key signaling molecules, leading to changes in cellular responses. Additionally, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, resulting in altered levels of specific genes. These changes can subsequently affect cellular metabolism, leading to variations in energy production, biosynthesis, and other metabolic processes .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with various biomolecules at the molecular level. The compound can bind to specific enzymes, leading to inhibition or activation of their catalytic activity. For instance, it may inhibit cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. Additionally, this compound can interact with receptors and ion channels, modulating their activity and influencing cellular signaling pathways. These interactions can lead to changes in gene expression, enzyme activity, and overall cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or exposure to light. Long-term studies have shown that the compound can have sustained effects on cellular function, with potential changes in cell viability, proliferation, and differentiation observed over time .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Die Synthese von 4-(Trifluormethyl)biphenyl kann durch verschiedene Verfahren erfolgen. Ein üblicher Ansatz ist die Suzuki-Miyaura-Kupplungsreaktion, die die Reaktion eines Boronsäurederivats mit einer halogenierten Biphenylverbindung in Gegenwart eines Palladiumkatalysators umfasst . Die Reaktionsbedingungen umfassen typischerweise die Verwendung einer Base wie Kaliumcarbonat und eines Lösungsmittels wie Toluol oder Ethanol.
Industrielle Produktionsmethoden: Die industrielle Produktion von 4-(Trifluormethyl)biphenyl umfasst häufig großtechnische Suzuki-Miyaura-Kupplungsreaktionen. Der Prozess wird für hohe Ausbeute und Reinheit optimiert, wobei Reaktionsparameter wie Temperatur, Druck und Katalysatorkonzentration sorgfältig kontrolliert werden .
Analyse Chemischer Reaktionen
Arten von Reaktionen: 4-(Trifluormethyl)biphenyl unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Biphenylketone oder Carbonsäuren zu bilden.
Reduktion: Reduktionsreaktionen können die Trifluormethylgruppe in eine Methylgruppe umwandeln.
Substitution: Elektrophilen aromatische Substitutionsreaktionen können verschiedene funktionelle Gruppen an die Biphenylringe einführen.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen.
Reduktion: Katalytische Hydrierung unter Verwendung von Palladium auf Kohle.
Substitution: Halogenierung mit Brom oder Chlorierung mit Chlorgas.
Hauptprodukte:
Oxidation: Biphenylketone oder Carbonsäuren.
Reduktion: Methylsubstituierte Biphenyle.
Substitution: Halogenierte Biphenylderivate.
Wissenschaftliche Forschungsanwendungen
4-(Trifluormethyl)biphenyl hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, darunter antimikrobielle und Antitumorwirkungen.
Medizin: Untersucht als Bestandteil in der Arzneimittelentwicklung, insbesondere aufgrund seiner Fähigkeit, die pharmakokinetischen Eigenschaften von Arzneimitteln zu verbessern.
Industrie: Wird bei der Herstellung von fortschrittlichen Materialien wie Flüssigkristallen und Polymeren eingesetzt
5. Wirkmechanismus
Der Wirkmechanismus von 4-(Trifluormethyl)biphenyl hängt weitgehend von seiner chemischen Struktur ab. Die Trifluormethylgruppe verleiht dem Molekül einzigartige elektronische Eigenschaften, die seine Reaktivität und Wechselwirkungen mit biologischen Zielmolekülen beeinflussen. In der medizinischen Chemie kann die Verbindung mit verschiedenen molekularen Zielmolekülen, einschließlich Enzymen und Rezeptoren, über nicht-kovalente Wechselwirkungen wie Wasserstoffbrückenbindungen und hydrophobe Wechselwirkungen interagieren .
Ähnliche Verbindungen:
- 4-(Trifluormethyl)phenol
- 4-(Trifluormethyl)anilin
- 4-(Trifluormethyl)benzoesäure
Vergleich: 4-(Trifluormethyl)biphenyl ist aufgrund seiner Biphenylstruktur einzigartig, die im Vergleich zu einfacheren trifluormethylsubstituierten Benzolderivaten zusätzliche Stellen für die Funktionalisierung bietet.
Vergleich Mit ähnlichen Verbindungen
- 4-(Trifluoromethyl)phenol
- 4-(Trifluoromethyl)aniline
- 4-(Trifluoromethyl)benzoic acid
Comparison: 4-(Trifluoromethyl)biphenyl is unique due to its biphenyl structure, which provides additional sites for functionalization compared to simpler trifluoromethyl-substituted benzene derivatives.
Eigenschaften
IUPAC Name |
1-phenyl-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3/c14-13(15,16)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUMKBAHMPRLISR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20432208 | |
| Record name | 4-trifluoromethylbiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20432208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
398-36-7 | |
| Record name | 4-trifluoromethylbiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20432208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![(2R,6R)-2,6-diphenyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B1311667.png)


